molecular formula C9H14O B106122 Bicyclo[3.3.1]nonan-9-one CAS No. 17931-55-4

Bicyclo[3.3.1]nonan-9-one

Cat. No. B106122
CAS RN: 17931-55-4
M. Wt: 138.21 g/mol
InChI Key: SKTMMSQPXGWCAP-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C9H14O . It is a white to pale yellow crystalline powder .


Synthesis Analysis

The synthesis of Bicyclo[3.3.1]nonan-9-one involves various methods. One study presents the synthetic and crystallographic studies of four unsaturated bicyclo[3.3.1]nonane derivatives . Another method involves the addition of the pyrrolidine enamine of cyclohexanone to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one, which affords a single diastereoisomer of 4-ethoxy-2-hydroxy-2-trifluoromethylbicyclononan-9-one .


Molecular Structure Analysis

The molecular structure of Bicyclo[3.3.1]nonan-9-one has been studied using Carbon-13 NMR spectra . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .


Physical And Chemical Properties Analysis

Bicyclo[3.3.1]nonan-9-one has a density of 1.0±0.1 g/cm3, a boiling point of 219.8±8.0 °C at 760 mmHg, and a flash point of 79.6±10.7 °C . It has a molar refractivity of 39.7±0.3 cm3, and a molar volume of 137.2±3.0 cm3 .

Scientific Research Applications

Organic Synthesis and Catalysis

Bicyclo[3.3.1]nonan-9-one serves as a valuable intermediate in organic synthesis. Its rigid bicyclic structure is beneficial in constructing complex molecules with high stereochemical control. For instance, it has been used in the synthesis of bicyclo[3.3.1]nonan-2-ene, a compound that can further undergo various chemical transformations . Additionally, derivatives of this compound have found use in asymmetric catalysis, aiding in the production of chiral molecules which are crucial in pharmaceuticals .

Medicinal Chemistry

In the realm of medicinal chemistry, Bicyclo[3.3.1]nonan-9-one’s derivatives are explored for their potential therapeutic properties. The compound’s framework is present in several natural products with biological activity, making it a target for the development of new drugs . Its analogs are being studied for anticancer properties, which could lead to novel treatments for various cancers .

Materials Science

The structural integrity of Bicyclo[3.3.1]nonan-9-one makes it an interesting candidate for materials science research. Its polycrystalline forms have been studied using Carbon-13 NMR at 315K, providing insights into the material’s properties at the molecular level . Such studies can lead to the development of new materials with specific mechanical and thermal properties.

Environmental Science

While direct applications in environmental science are not extensively documented, the compound’s role in the synthesis of other environmentally relevant chemicals suggests potential uses. For example, its derivatives could be used in the development of environmentally friendly pesticides or herbicides, contributing to sustainable agriculture practices .

Energy Research

Bicyclo[3.3.1]nonan-9-one and its derivatives are being explored for their use in energy applications. They have been involved in the synthesis of compounds like garsubellin A and hyperforin, which have structures that could be harnessed for energy storage or transfer . Research in this area is still emerging, with the potential for breakthroughs in renewable energy technologies.

Agriculture

In agriculture, the compound’s derivatives could play a role in the synthesis of new agrochemicals. The bicyclic structure can be a scaffold for developing novel insecticides or fungicides that are more effective and less harmful to the environment .

Food Industry

Although specific applications in the food industry are not well-established, the chemical’s role in synthesizing biologically active molecules suggests possible uses in food preservation or as a basis for food additives .

Pharmaceuticals

Bicyclo[3.3.1]nonan-9-one is a key intermediate in pharmaceutical research, particularly in the synthesis of complex drug molecules. Its conformational stability is advantageous in creating drugs with precise molecular orientations, which is critical for their efficacy and safety .

Safety and Hazards

Bicyclo[3.3.1]nonan-9-one is classified as a combustible solid . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air .

Mechanism of Action

Target of Action

It is known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products . Therefore, the targets could be diverse depending on the specific functional groups attached to the bicyclo[3.3.1]nonan-9-one core.

Mode of Action

The compound’s interaction with its targets and any resulting changes would depend on the specific functional groups attached to the bicyclo[3.3.1]nonan-9-one core and the biological context in which it is used .

Biochemical Pathways

It is known that many derivatives of bicyclo[331]nonane are used in asymmetric catalysis or as potent anticancer entities , suggesting that they may interact with a variety of biochemical pathways.

Result of Action

Given its use in the synthesis of biologically active compounds , it is likely that its effects would be diverse and context-dependent.

properties

IUPAC Name

bicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTMMSQPXGWCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939200
Record name Bicyclo[3.3.1]nonan-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17931-55-4, 10036-09-6
Record name Bicyclo[3.3.1]nonan-9-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(3.3.1)nonan-3-one
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Record name Bicyclo(3.3.1)nonan-9-one
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Record name Bicyclo[3.3.1]nonan-9-one
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Record name Bicyclo[3.3.1]nonan-9-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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